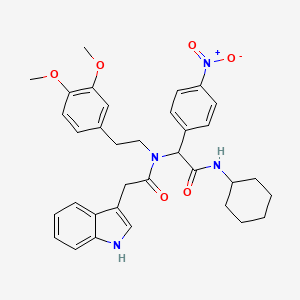

Cyclophilin inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H38N4O6 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)ethyl-[2-(1H-indol-3-yl)acetyl]amino]-2-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C34H38N4O6/c1-43-30-17-12-23(20-31(30)44-2)18-19-37(32(39)21-25-22-35-29-11-7-6-10-28(25)29)33(24-13-15-27(16-14-24)38(41)42)34(40)36-26-8-4-3-5-9-26/h6-7,10-17,20,22,26,33,35H,3-5,8-9,18-19,21H2,1-2H3,(H,36,40) |

InChI Key |

XRXWUGUEANTSOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CCCCC3)C(=O)CC4=CNC5=CC=CC=C54)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Novel Cyclophilin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophilins, a ubiquitous family of peptidyl-prolyl cis-trans isomerases (PPIases), play a critical role in protein folding and conformational changes, impacting a wide array of cellular processes. Their involvement in the pathogenesis of various diseases, including viral infections, liver disease, and neurodegeneration, has established them as significant therapeutic targets. This technical guide provides an in-depth exploration of the mechanism of action of two representative next-generation cyclophilin inhibitors: Rencofilstat (CRV431), a pan-cyclophilin inhibitor with potent antiviral and anti-fibrotic properties, and Ebselen, a novel inhibitor of mitochondrial cyclophilin D (CypD). We will dissect their molecular interactions, delineate the signaling pathways they modulate, and provide detailed experimental protocols for their characterization.

Introduction to Cyclophilins and Their Inhibition

Cyclophilins catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1] This chaperone-like activity is crucial for the proper conformation and function of a multitude of client proteins. Humans express 17 known cyclophilin isoforms, with Cyclophilin A (CypA) being the most abundant cytosolic member and Cyclophilin D (CypD) being localized to the mitochondrial matrix.[2]

The therapeutic potential of cyclophilin inhibition was first realized with the discovery of Cyclosporin A (CsA), an immunosuppressive drug that forms a complex with CypA to inhibit calcineurin, a key phosphatase in T-cell activation.[3] However, the immunosuppressive activity of CsA limits its use in other indications. This has driven the development of non-immunosuppressive cyclophilin inhibitors that retain the ability to block the PPIase activity of cyclophilins without affecting calcineurin. These novel inhibitors are being explored for a range of applications by targeting different cyclophilin-dependent pathways.

Rencofilstat (CRV431): A Pan-Cyclophilin Inhibitor

Rencofilstat, a derivative of cyclosporine, is a potent, orally active pan-cyclophilin inhibitor, meaning it targets multiple cyclophilin isoforms.[4][5] It has demonstrated significant efficacy in preclinical models of chronic liver diseases such as non-alcoholic steatohepatitis (NASH), liver fibrosis, and viral hepatitis (HBV and HCV).[2][6]

Mechanism of Action of Rencofilstat

Rencofilstat's therapeutic effects stem from its ability to inhibit the PPIase activity of several key cyclophilin isoforms, thereby disrupting multiple pathological processes simultaneously.[2][6]

-

Anti-fibrotic Activity (Inhibition of CypB): Rencofilstat inhibits Cyclophilin B (CypB), an enzyme crucial for the proper folding and secretion of collagen by hepatic stellate cells.[6][7] By blocking CypB, Rencofilstat reduces collagen production and deposition, a hallmark of liver fibrosis.[7]

-

Anti-inflammatory Activity (Inhibition of CypA): The inhibitor blocks the pro-inflammatory actions of Cyclophilin A (CypA), which can be secreted from cells and act as a cytokine, attracting inflammatory cells to the site of injury.[2][6]

-

Antiviral Activity (Inhibition of CypA): In the context of Hepatitis C Virus (HCV) infection, Rencofilstat disrupts the essential interaction between CypA and the viral nonstructural protein 5A (NS5A).[6] This interaction is critical for the formation of the viral replication complex and for protecting the viral genome.[8] By inhibiting CypA, Rencofilstat prevents the proper functioning of the HCV replication machinery.[6]

-

Hepatoprotective Activity (Inhibition of CypD): Rencofilstat also inhibits Cyclophilin D, preventing the opening of the mitochondrial permeability transition pore (mPTP) under conditions of cellular stress. This action helps to maintain mitochondrial integrity and prevent liver cell death.[6]

Quantitative Data for Rencofilstat

The inhibitory activity of Rencofilstat against various cyclophilin isoforms has been quantified through in vitro assays.

| Cyclophilin Isoform | IC50 (nM) | Reference |

| CypA | 2.5 | [4] |

| CypB | 3.1 | [4] |

| CypD | 2.8 | [4] |

| CypG | 7.3 | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Rencofilstat's Inhibition of HCV Replication

The following diagram illustrates the mechanism by which Rencofilstat inhibits HCV replication through the disruption of the CypA-NS5A interaction.

Ebselen: A Novel Cyclophilin D Inhibitor

Ebselen is a synthetic, lipid-soluble seleno-organic compound initially investigated for its antioxidant properties.[9] More recently, it has been identified as a novel, potent inhibitor of Cyclophilin D (CypD), the key regulator of the mitochondrial permeability transition pore (mPTP).[9][10] This discovery has positioned Ebselen as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, such as Alzheimer's disease and ischemia-reperfusion injury.[1][10]

Mechanism of Action of Ebselen

Ebselen's primary mechanism as a CypD inhibitor is the prevention of mPTP opening, a critical event in several cell death pathways.

-

Inhibition of CypD and mPTP Opening: Under conditions of high intracellular calcium and oxidative stress, CypD binds to components of the inner mitochondrial membrane, triggering the opening of the mPTP.[1][10] This large, non-selective pore allows for the rapid equilibration of ions and small molecules across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[9] Ebselen directly inhibits the PPIase activity of CypD, preventing its interaction with the mPTP components and thereby stabilizing the inner mitochondrial membrane.[9][10] This action preserves mitochondrial function and prevents downstream cell death cascades.

Quantitative Data for Ebselen

| Target | IC50 (µM) | Reference |

| Cyclophilin D (CypD) | 1.5 ± 0.34 | [9] |

Signaling Pathway: Ebselen's Role in Preventing mPTP-Mediated Cell Death

The following diagram illustrates how Ebselen intervenes in the signaling cascade leading to mPTP opening and subsequent cell death.

Experimental Protocols

Chymotrypsin-Coupled PPIase Activity Assay (for Rencofilstat and Ebselen)

This assay measures the ability of a cyclophilin inhibitor to block the PPIase activity of a purified cyclophilin enzyme. The assay relies on the principle that α-chymotrypsin can only cleave the trans-isoform of a substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide). The cis-to-trans isomerization, which is the rate-limiting step, is accelerated by cyclophilin.

Materials:

-

Purified recombinant cyclophilin (e.g., CypA or CypD)

-

α-chymotrypsin

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100

-

Test inhibitor (Rencofilstat or Ebselen) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 390 nm, temperature-controlled.

Procedure:

-

Prepare the assay mixture in a 1 ml cuvette containing the assay buffer and the desired concentration of purified cyclophilin protein.

-

Add the test inhibitor at various concentrations to different cuvettes. Include a vehicle control (DMSO only). Incubate at the assay temperature (e.g., 15°C) for 30 minutes.

-

Initiate the reaction by adding the substrate peptide to a final concentration of 80 µM, immediately followed by the addition of α-chymotrypsin to a final concentration of 300 µg/ml.

-

Immediately monitor the change in absorbance at 390 nm over time (e.g., for 360 seconds). The increase in absorbance corresponds to the release of p-nitroanilide upon cleavage of the trans-peptide.

-

Calculate the first-order rate constants from the kinetic data. The PPIase activity is proportional to the difference between the catalyzed and uncatalyzed (no cyclophilin) rates.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

HCV Replicon Assay (for Rencofilstat)

This cell-based assay is used to determine the antiviral activity of a compound against HCV. It utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic HCV replicon, which is an RNA molecule capable of autonomous replication. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication levels.

Materials:

-

Huh7 cells harboring an HCV replicon with a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Rencofilstat.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh7 cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of Rencofilstat. Include a vehicle control.

-

Incubate the cells for 48-72 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

In a parallel plate, perform a cell viability assay (e.g., alamarBlue) to assess the cytotoxicity of the compound.

-

Calculate the percent inhibition of HCV replication for each concentration of Rencofilstat relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) from the dose-response curve.[3][11]

Mitochondrial Calcium Retention Capacity (CRC) Assay (for Ebselen)

This assay measures the ability of isolated mitochondria to take up and retain calcium before the mPTP opens. Inhibitors of mPTP opening, like Ebselen, will increase the amount of calcium the mitochondria can sequester before pore opening is triggered.

Materials:

-

Isolated mitochondria (from cell culture or tissue).[9]

-

Assay Buffer (e.g., KCl media: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4).[12]

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N, Fluo-5N).

-

CaCl2 solution.

-

Ebselen.

-

Fluorescence plate reader with injectors.

Procedure:

-

Isolate mitochondria from cells or tissue using differential centrifugation.[6][9] Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

Resuspend the isolated mitochondria (e.g., at 0.4-0.5 mg/mL) in the assay buffer containing the calcium-sensitive dye.

-

Add the mitochondrial suspension to the wells of a 96-well plate. Add Ebselen at various concentrations.

-

Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence (e.g., Excitation/Emission ~485/530 nm for Calcium Green-5N).

-

At defined intervals (e.g., every 4 minutes), inject a pulse of CaCl2 into the wells.

-

Monitor the fluorescence signal. Each calcium pulse will cause a spike in fluorescence, which then decreases as mitochondria take up the calcium.

-

mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release all the accumulated calcium.

-

The calcium retention capacity is calculated as the total amount of calcium added before the mPTP opens. An increase in CRC in the presence of Ebselen indicates inhibition of mPTP opening.[13]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a novel cyclophilin inhibitor.

Conclusion

The development of specific and potent cyclophilin inhibitors beyond Cyclosporin A has opened new therapeutic avenues for a variety of diseases. As exemplified by Rencofilstat and Ebselen, these inhibitors can exert their effects through distinct mechanisms, from disrupting host-pathogen interactions in viral diseases to preserving mitochondrial integrity in neurodegenerative and ischemic conditions. The pan-inhibitory nature of Rencofilstat offers a multi-pronged approach to complex liver diseases, while the targeted action of Ebselen on CypD provides a specific strategy to combat mitochondrial dysfunction. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development and successful clinical translation of this promising class of therapeutic agents.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria [jove.com]

- 5. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 | PLOS One [journals.plos.org]

- 8. Inhibition of HCV replication by cyclophilin antagonists is linked to replication fitness and occurs by inhibition of membranous web formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hepatitis C virus exploits cyclophilin A to evade PKR | eLife [elifesciences.org]

- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

Technical Whitepaper: Discovery and Synthesis of Advanced Sanglifehrin-Based Cyclophilin Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclophilins are a family of peptidyl-prolyl isomerase enzymes that have emerged as significant therapeutic targets for a range of diseases, most notably for their role as host factors in viral infections like Hepatitis C (HCV). This document provides a technical overview of the discovery and development of a potent, synthetic cyclophilin inhibitor derived from the natural product Sanglifehrin A. We will refer to this advanced analogue as Cyclophilin Inhibitor-SFA Analogue 3 (CISA-3) , based on a publicly documented lead compound.[1] This guide details its discovery from a natural product lead, the synthetic strategies for optimization, its mechanism of action, and relevant experimental protocols.

Introduction to Cyclophilins as a Therapeutic Target

Cyclophilins are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[2] Cyclophilin A (CypA) is a critical host factor for the replication of several viruses, including HCV.[3][4][5] By binding to the viral protein NS5A, CypA facilitates the proper conformation of the HCV replication complex.[3][4][6] Inhibition of CypA's enzymatic activity disrupts this interaction, representing a promising host-targeting antiviral strategy with a high barrier to resistance.[4][5][7]

Two primary classes of cyclophilin inhibitors have been extensively studied:

-

Cyclosporine A (CsA) and its non-immunosuppressive analogues (e.g., Alisporivir).[8][9]

-

Sanglifehrin A (SFA) and its analogues , which are structurally distinct from CsA.[8][10][11][12]

This guide focuses on the second class, tracing the path from the natural product SFA to a synthetically accessible and orally bioavailable inhibitor, CISA-3.[1]

Lead Discovery: The Natural Product Sanglifehrin A (SFA)

Sanglifehrin A is a complex 22-membered macrocycle produced by Streptomyces sp. that demonstrates potent binding to cyclophilin A.[12][13][14] Initial studies revealed that SFA inhibits the peptidyl-prolyl isomerase (PPIase) activity of CypA with high affinity, but its immunosuppressive activity occurs through a mechanism distinct from CsA.[15][16] Degradation studies showed that the entire SFA-CypA interaction is mediated by the macrocyclic portion of the molecule, making the complex spirolactam moiety dispensable for cyclophilin binding.[13][14] This crucial insight opened the door for synthetic simplification of the natural product to create more drug-like molecules.[11]

Lead Optimization and Synthesis of CISA-3

The complex structure of SFA posed significant challenges for chemical synthesis and pharmaceutical development.[10][11] Structure-based design and synthetic exploration were employed to simplify the scaffold while retaining high potency. Key optimization strategies included:

-

Identifying the Val-m-Tyr-Pip tripeptide within the macrocycle as a key contributor to potency.[10][11][12]

-

Replacing the C18–C21 diene unit with a more stable styryl group, which led to a novel π-stacking interaction with Arg55 of CypA.[11]

-

Reducing the macrocycle ring size by one atom, which induced an internal hydrogen bond that improved permeability and overall drug-like properties.[1]

These efforts culminated in the design and synthesis of CISA-3, a potent, orally bioavailable cyclophilin inhibitor with a simplified and more synthetically accessible structure.[1]

References

- 1. Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alisporivir - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sanglifehrin-cyclophilin interaction: degradation work, synthetic macrocyclic analogues, X-ray crystal structure, and binding data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cyclophilin inhibitor 3" target binding affinity

An In-depth Technical Guide on the Target Binding Affinity of Cyclophilin D Inhibitor JW47

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target binding affinity of the selective Cyclophilin D (CypD) inhibitor, JW47. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a visualization of the relevant signaling pathway.

Cyclophilin D (CypD), encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix. It is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] The opening of the mPTP is a critical event in various forms of cell death and is implicated in the pathology of several diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[1][2]

Inhibition of CypD is a promising therapeutic strategy to prevent mPTP opening and subsequent mitochondrial dysfunction and cell death.[1][2] While the natural product Cyclosporin A (CsA) is a potent inhibitor of cyclophilins, its clinical use is limited by its strong immunosuppressive effects and off-target toxicities.[2] This has driven the development of non-immunosuppressive, selective CypD inhibitors.

JW47: A Selective, Mitochondrially-Targeted Cyclophilin D Inhibitor

JW47 is a synthetic, mitochondrially-targeted inhibitor of Cyclophilin D. It was designed to selectively inhibit CypD over other cyclophilin isoforms, thereby reducing the off-target effects associated with broader-spectrum inhibitors like CsA.[2] The design of JW47 incorporates a quinolinium cation tethered to a cyclosporine analog, a modification that facilitates its accumulation within the mitochondria.[2]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity and potency.

The following table summarizes the available quantitative binding data for JW47 and, for comparison, another notable small molecule CypD inhibitor, Compound 29.

| Inhibitor | Target | Binding Assay | Affinity Metric | Value | Reference |

| JW47 | Human Cyclophilin D | X-ray Crystallography | - | PDB: 5A0E | [3] |

| Compound 29 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | Kd | 88.2 nM | [4][5] |

| Compound C-9 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | Kd | 149 nM | [6] |

Note: While a specific Kd value from a solution-based binding assay for JW47 was not found in the provided search results, its potency and selective inhibition of CypD have been demonstrated in cellular assays, and its direct binding has been confirmed by co-crystallization.[2]

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to their protein targets. The following are detailed methodologies for key experiments relevant to the study of cyclophilin inhibitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., inhibitor) and an analyte (e.g., protein) immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) and thermodynamic data (binding affinity).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

-

Protein and Inhibitor Preparation:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]

-

Inject the purified CypD over the activated surface to achieve covalent immobilization via amine coupling.[9]

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.[9]

-

-

Binding Measurement:

-

Inject the serially diluted inhibitor solutions over the immobilized CypD surface at a constant flow rate.[7]

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of bound inhibitor.[10]

-

After each inhibitor injection, allow for a dissociation phase where running buffer flows over the chip.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[6]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a protein. It is a powerful technique for determining the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

-

Sample Preparation:

-

Prepare solutions of purified CypD and the inhibitor (e.g., JW47) in the same buffer to minimize heats of dilution.[11]

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the CypD solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.[12]

-

Perform a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature.[13]

-

Measure the heat released or absorbed after each injection.[14]

-

-

Data Analysis:

-

Integrate the heat flow peaks from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11] The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

-

PPIase Activity Assay

This assay measures the enzymatic activity of cyclophilin, which is its ability to catalyze the cis-trans isomerization of proline residues in a peptide substrate. The inhibitory effect of a compound is determined by its ability to reduce this enzymatic activity.

Caption: Workflow for PPIase (Peptidyl-Prolyl Isomerase) activity assay.

-

Reagent Preparation:

-

Prepare a solution of purified CypD in assay buffer (e.g., 35 mM HEPES, pH 7.8).[15]

-

Prepare a stock solution of the chromogenic substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in a solvent like trifluoroethanol containing LiCl.[15][16]

-

Prepare serial dilutions of the inhibitor (e.g., JW47).

-

-

Assay Procedure:

-

In a temperature-controlled cuvette (e.g., at 10°C), add the assay buffer and the inhibitor at the desired concentration.[15]

-

Add the CypD enzyme and incubate for a short period to allow for inhibitor binding.[17]

-

Initiate the reaction by adding the substrate. The cis-isomer of the substrate is the one acted upon by the enzyme.

-

In a protease-coupled assay, a second enzyme like chymotrypsin is present, which cleaves the trans-isomer of the substrate as it is formed, releasing the chromophore (p-nitroaniline).[18]

-

Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm for p-nitroaniline) over time using a spectrophotometer.[15]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (Ki) can be calculated from the IC50 value.[15]

-

Signaling Pathway of Cyclophilin D Inhibition

CypD's primary role in signaling is through its regulation of the mPTP. The binding of an inhibitor like JW47 to CypD prevents it from inducing the opening of the mPTP in response to cellular stress signals such as high levels of mitochondrial Ca2+ and reactive oxygen species (ROS).

Caption: Signaling pathway of Cyclophilin D inhibition by JW47.

By inhibiting CypD, JW47 blocks this signaling cascade, leading to the stabilization of the inner mitochondrial membrane, maintenance of the mitochondrial membrane potential, and continued ATP synthesis. This ultimately protects the cell from death, which is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[2]

Conclusion

JW47 is a promising selective inhibitor of Cyclophilin D with therapeutic potential for conditions associated with mitochondrial dysfunction. The characterization of its binding affinity through techniques like SPR and ITC, and its functional effects via PPIase assays, are crucial for its development as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation of JW47 and other novel cyclophilin inhibitors. The visualization of its mechanism of action within the cell highlights the importance of targeting CypD to mitigate cellular stress and prevent cell death.

References

- 1. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Small Molecule Cyclophilin D Inhibitor for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 9. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]

- 17. Isoform-specific Inhibition of Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Cyclophilin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of various classes of cyclophilin inhibitors. It includes quantitative data on their inhibitory activities, comprehensive experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Cyclophilins

Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1] They are implicated in a wide range of pathological conditions, including viral infections, inflammatory diseases, and cancer, making them attractive therapeutic targets.[2][3] The immunosuppressive drug Cyclosporin A (CsA) was the first identified cyclophilin inhibitor, exerting its effect through a complex with cyclophilin A that subsequently inhibits calcineurin, a key phosphatase in the T-cell activation pathway.[3][4] However, the immunosuppressive activity of CsA has prompted the development of non-immunosuppressive cyclophilin inhibitors with improved therapeutic profiles.

Structure-Activity Relationship of Cyclophilin Inhibitors

The development of novel cyclophilin inhibitors has focused on several distinct chemical scaffolds. This section summarizes the SAR for some of the most extensively studied classes.

Sanglifehrin-Based Inhibitors

Sanglifehrins are a class of natural product macrocycles that are structurally distinct from cyclosporins.[5] They have been shown to be potent inhibitors of multiple cyclophilin isoforms.[5]

Key SAR insights for sanglifehrin analogues include:

-

Macrocyclic Core: The 22-membered macrocycle is crucial for activity.[6]

-

Tripeptide Motif: The valine-m-tyrosine-piperazic acid tripeptide within the macrocycle is a key contributor to potency.[7]

-

Stereochemistry: The stereocenters at C14 and C15 are important for maintaining high affinity.[7]

-

Diene Unit Modification: Replacement of the C18–C21 diene unit with a styryl group can lead to a novel binding mode involving a π-stacking interaction with Arginine 55 (Arg55) of cyclophilin A.[7]

-

Ring Contraction: Reducing the macrocycle ring size by one atom and introducing an internal hydrogen bond can improve permeability and oral bioavailability.[8]

Table 1: Quantitative SAR Data for Sanglifehrin Analogues

| Compound | Modification | CypA PPIase Ki (nM) | HCV Replicon EC50 (nM) | Oral Bioavailability (Rat/Dog) | Reference |

| Sanglifehrin A (SfA) | Natural Product | - | 320 (Huh 5-2 cells) | Low | [5] |

| Sanglifehrin B (SfB) | Natural Product | 0.32 | 70 (Huh 5-2 cells) | Low | [5] |

| 3 | Ring-contracted, optimized side chains | Kd = 5 nM | 98 (HCV 2a) | 100% / 55% | [8] |

Urea-Based Inhibitors

Fragment-based drug discovery has led to the development of potent, small-molecule urea-based inhibitors of Cyclophilin D (CypD).[9]

Key SAR insights for urea-based inhibitors include:

-

Linker: A urea, oxalyl, or amide linker can effectively connect fragments binding to the S1' and S2 pockets of the active site.[9]

-

Fragment Merging: Merging a fragment with a known reference inhibitor can significantly increase potency.[9]

Table 2: Quantitative SAR Data for Urea-Based CypD Inhibitors

| Compound Series | Linker | CypD FP IC50 (µM) | CypD SPR KD (µM) | Reference |

| Fragment Merged Urea | Urea | Low micromolar to submicromolar | Low micromolar to submicromolar | [9] |

| Fragment Linked Amide | Amide | Submicromolar | Submicromolar | [9] |

Other Non-peptidic Small Molecule Inhibitors

Virtual screening and structure-based design have identified novel non-peptidic scaffolds for cyclophilin inhibition.

Table 3: Quantitative SAR Data for a Non-peptidic CypD Inhibitor

| Compound | Method of Discovery | CypD SPR KD (nM) | Biological Effect | Reference |

| 29 | Virtual Screening | 88.2 | Neuroprotective against Aβ-induced mitochondrial dysfunction | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize cyclophilin inhibitors.

Protease-Free PPIase Inhibition Assay

This assay measures the ability of an inhibitor to block the cis-trans isomerization of a peptide substrate by a cyclophilin.

Materials:

-

Assay Buffer: 35 mM HEPES pH 7.8, 50 µM DTT.[11]

-

Enzyme: Recombinant human cyclophilin A (e.g., Sigma C3805), diluted to 1 µM in enzyme dilution buffer (20 mM HEPES pH 7.8, 40% glycerol, 50 µM DTT, 1 µM BSA).[11]

-

Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), 20 mg/ml in 0.5 M LiCl in trifluoroethanol.[11]

-

Inhibitor: Diluted in 100% DMSO.[11]

Procedure:

-

Add 1.5 ml of assay buffer to a 3 ml quartz cuvette and equilibrate to 10.0 ± 0.1° C with stirring.[11]

-

Add the inhibitor to a final DMSO concentration of ≤0.5%.[11]

-

Obtain a blank spectrum.[11]

-

Add 3 µL of enzyme (2 nM final concentration).[11]

-

Initiate the reaction by adding 3 µL of substrate (60 µM final concentration).[11]

-

Measure the absorbance at 330 nm for 300-500 seconds.[11]

-

Fit the absorbance data to a first-order rate equation to obtain the rate constant.[11]

-

Calculate the catalytic rate by subtracting the background rate constant.[11]

-

Generate a curve of catalytic rate constants versus inhibitor concentration to determine the Ki value.[11]

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled ligand from the cyclophilin active site by a test inhibitor.

Materials:

-

Assay Buffer: e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20.[12]

-

Enzyme: Purified human cyclophilin A.[13]

-

Fluorescent Probe: Fluorescein-labeled Cyclosporin A analog.[13]

-

Inhibitor: Serially diluted in assay buffer.

-

Microplates: Black, non-binding surface 384-well plates.

Procedure:

-

Add assay buffer, fluorescent probe, and cyclophilin A to the wells of the microplate.

-

Add varying concentrations of the test inhibitor.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) with gentle rocking.[14]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]

-

Calculate the percentage of inhibition at each inhibitor concentration.[14]

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or EC50 value.[14]

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the direct binding of an inhibitor to a cyclophilin, providing kinetic and affinity data.

Materials:

-

SPR Instrument: e.g., Biacore.

-

Sensor Chip: e.g., CM5 or Ni2+-NTA sensor chip.[12]

-

Running Buffer: e.g., HBS-EP2 buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, 2% ethanol).[12]

-

Ligand: Recombinant human cyclophilin A (e.g., His-tagged for Ni2+-NTA chip).[12]

-

Analyte: Cyclophilin inhibitor at various concentrations.

Procedure:

-

Immobilization:

-

Binding Measurement:

-

Inject a series of concentrations of the inhibitor (analyte) over the sensor surface at a constant flow rate.[12]

-

Record the sensorgram, which shows the association and dissociation of the inhibitor.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection. For cyclophilin A, a long dissociation in running buffer may be required.[12]

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

Cyclophilin-Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of Cyclosporin A are mediated through the inhibition of the calcineurin-NFAT signaling pathway.

Caption: Cyclophilin A-mediated inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A.

Experimental Workflow for Cyclophilin Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel cyclophilin inhibitors.

Caption: A typical workflow for the discovery and characterization of novel cyclophilin inhibitors.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of cyclophilin and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of Naturally Occurring Polyketide Cyclophilin Inhibitors from the Sanglifehrin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Cyclophilin Inhibitors: A Comparative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclophilins and Their Inhibition

Cyclophilins (Cyps) are a ubiquitous family of proteins classified as peptidyl-prolyl cis-trans isomerases (PPIases). They catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins. This chaperone activity makes them critical regulators of a vast array of cellular processes, including protein trafficking, signal transduction, inflammation, and immune responses.

Different isoforms of cyclophilins are localized to distinct cellular compartments, with Cyclophilin A (CypA) being the most abundant cytosolic form and Cyclophilin D (CypD) residing in the mitochondrial matrix. Their involvement in the lifecycle of various viruses and in the pathophysiology of numerous diseases has made them attractive targets for therapeutic intervention.

The first-in-class cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant that functions by forming a ternary complex with CypA and the phosphatase calcineurin, thereby blocking T-cell activation. While effective, its immunosuppressive activity is a significant liability for other indications. This has driven the development of non-immunosuppressive cyclophilin inhibitors that retain high affinity for the cyclophilin active site but do not inhibit calcineurin. These agents have been primarily investigated for their antiviral activity, particularly against the Hepatitis C virus (HCV), and for their cytoprotective effects in ischemia-reperfusion injury by inhibiting CypD.

This guide provides a comparative analysis of a preclinical bisamide-based inhibitor, referred to as Cyclophilin inhibitor 3 (compound 7c) , and other well-characterized cyclophilin inhibitors, focusing on their mechanism of action, potency, and the experimental methodologies used for their evaluation.

Comparative Analysis of Cyclophilin Inhibitors

The therapeutic potential of a cyclophilin inhibitor is defined by its potency against its target cyclophilin isoform, its cellular activity in disease models (e.g., antiviral efficacy), and its selectivity, particularly the lack of immunosuppressive calcineurin inhibition. The following tables summarize key quantitative data for this compound and other benchmark compounds.

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity

| Compound | Chemical Class | Anti-HCV EC₅₀ | Cytotoxicity CC₅₀ | Selectivity Index (SI) | Reference |

| This compound (7c) | Bisamide | 4.2 µM | > 100 µM | > 23.8 | [1] |

| Alisporivir (DEB025) | Cyclosporin Derivative | 0.005 µM (5 nM) | > 10 µM | > 2000 | [2][3] |

| NIM811 | Cyclosporin Derivative | Potent (nM range) | Not Reported | Not Reported | [4][5] |

| SCY-635 | Cyclosporin Derivative | Potent (nM range) | Not Reported | Not Reported | [2][3] |

| Cyclosporin A (CsA) | Cyclosporin | ~0.27 µM (270 nM) | > 10 µM | > 37 | [2] |

Note: EC₅₀ values can vary based on HCV genotype and replicon system used.

Table 2: Cyclophilin Binding and PPIase Inhibition

| Compound | Target Isoform(s) | PPIase IC₅₀ | Binding Affinity (K D ) | Immunosuppressive? | Reference |

| This compound (7c) | CypA | Not Reported | Binds directly to CypA | No | [1][6] |

| Alisporivir (DEB025) | Pan-Cyp | ~0.002 µM (2 nM) | High (nM range) | No | [2][7] |

| NIM811 | Pan-Cyp | High (nM range) | High (nM range) | No | [4][5] |

| SCY-635 | Pan-Cyp | High (nM range) | High (nM range) | No | [2][3] |

| Cyclosporin A (CsA) | Pan-Cyp | ~0.02 µM (20 nM) | High (nM range) | Yes | [7] |

Key Signaling Pathways and Mechanisms of Action

Cyclophilin inhibitors exert their effects by disrupting specific protein-protein interactions. The mechanisms differ based on the targeted cyclophilin and the disease context.

Immunosuppression via Calcineurin Inhibition

The canonical mechanism of immunosuppression by Cyclosporin A involves the formation of a drug-protein complex that gains a new function: the inhibition of calcineurin. This prevents the activation of T-cells. Non-immunosuppressive analogs are specifically designed to avoid this interaction.[8][9]

Anti-HCV Activity via Disruption of the Viral Replication Complex

HCV replication is highly dependent on host factors.[4] CypA is essential for the proper function of the viral non-structural protein 5A (NS5A) and the RNA-dependent RNA polymerase NS5B.[2] CypA's isomerase activity is thought to induce conformational changes in NS5A, facilitating its interaction with viral RNA and the formation of a functional replication complex.[2] Cyclophilin inhibitors bind to the active site of CypA, preventing its interaction with NS5A and thereby disrupting viral RNA replication.[2][3]

Cytoprotection via Inhibition of the Mitochondrial Permeability Transition Pore (MPTP)

In the mitochondrial matrix, Cyclophilin D (CypD) acts as a key sensitizer of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[10] Under conditions of high matrix Ca²⁺ and oxidative stress, CypD promotes the opening of the mPTP.[11] This leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and eventual cell death. Inhibitors that block CypD prevent mPTP opening, a mechanism with therapeutic potential in ischemia-reperfusion injury and some neurodegenerative diseases.[4]

Experimental Protocols

The characterization of cyclophilin inhibitors relies on a series of standardized biochemical and cell-based assays.

General Experimental Workflow

A typical workflow for identifying and characterizing a novel cyclophilin inhibitor involves a multi-stage process, from initial biochemical screening to validation in complex cellular models.

Protocol: PPIase Activity Assay (Chymotrypsin-Coupled)

This assay measures the catalytic activity of a cyclophilin by monitoring the cis-trans isomerization of a synthetic peptide substrate.

-

Principle: The protease α-chymotrypsin can only cleave the peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide when the Ala-Pro bond is in the trans conformation. Cyclophilin catalyzes the conversion of the cis isomer (present in equilibrium) to the trans isomer. The rate of cleavage is monitored by measuring the release of p-nitroanilide, which absorbs light at 390 nm.[7]

-

Materials:

-

Recombinant human Cyclophilin A/D

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol/LiCl

-

α-chymotrypsin

-

Test inhibitor compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 390 nm

-

-

Methodology:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In a microplate well, add the Assay Buffer, the test inhibitor dilution (or DMSO for control), and the recombinant cyclophilin enzyme. Incubate for 15 minutes at 10°C.

-

Add α-chymotrypsin to all wells.

-

Initiate the reaction by adding the peptide substrate to all wells.

-

Immediately begin kinetic measurement of absorbance at 390 nm every 5 seconds for 5-10 minutes.

-

The rate of the reaction is determined from the initial linear portion of the kinetic curve.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: HCV Replicon Assay

This cell-based assay is the gold standard for measuring the anti-HCV activity of a compound.

-

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA molecule (a replicon) that autonomously replicates. The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication. A reduction in luciferase signal in the presence of a compound indicates inhibition of HCV replication.[3][12]

-

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a Renilla luciferase reporter)

-

Cell culture medium (DMEM, 10% FBS, non-essential amino acids)

-

G418 selection antibiotic (for maintaining the replicon)

-

Test inhibitor compound dissolved in DMSO

-

96-well white, opaque cell culture plates

-

Luciferase assay reagent (e.g., Renilla-Glo)

-

Luminometer

-

-

Methodology:

-

Seed the stable HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in culture medium (without G418). The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Remove the old medium from the cells and add the medium containing the test inhibitor dilutions. Include vehicle (DMSO) only controls.

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Add the luciferase substrate and measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to the vehicle control and determine the EC₅₀ value from a dose-response curve.

-

In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the CC₅₀ value.

-

Protocol: Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

This assay directly visualizes the opening of the mPTP in living cells.

-

Principle: The assay uses the fluorescent dye Calcein AM and a quencher, cobalt chloride (CoCl₂). Calcein AM is membrane-permeable and loads into all cellular compartments, where esterases cleave it into the fluorescent, membrane-impermeable Calcein. CoCl₂ is then added, which can enter the cytosol and quench the Calcein fluorescence there, but it cannot cross the intact inner mitochondrial membrane. Therefore, only mitochondria remain fluorescent. If the mPTP opens, CoCl₂ enters the mitochondrial matrix and quenches the remaining fluorescence. The loss of mitochondrial fluorescence indicates mPTP opening.[10][13]

-

Materials:

-

Adherent cells (e.g., HeLa or primary hepatocytes) cultured on glass-bottom dishes or microplates

-

Calcein AM (1 mM stock in DMSO)

-

Cobalt Chloride (CoCl₂)

-

Ionomycin (a Ca²⁺ ionophore used as a positive control for mPTP opening)

-

Live-cell imaging buffer (e.g., HBSS)

-

Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm / Emission ~517 nm)

-

-

Methodology:

-

Pre-treat cells with the test inhibitor (e.g., NIM811) or vehicle for 30-60 minutes.

-

Load the cells with 1 µM Calcein AM and 1 mM CoCl₂ in imaging buffer for 15-20 minutes at 37°C.

-

Wash the cells twice with imaging buffer to remove excess dye.

-

Acquire a baseline fluorescence image (T=0).

-

Add an mPTP-inducing agent (e.g., 5 µM Ionomycin) to the cells.

-

Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 15-30 minutes.

-

Quantify the mean fluorescence intensity within the mitochondrial regions over time. A rapid decrease in fluorescence in the positive control (Ionomycin without inhibitor) indicates mPTP opening. The ability of a test inhibitor to prevent this decrease demonstrates its inhibitory effect on the mPTP.

-

Conclusion

Cyclophilin inhibitors represent a versatile class of therapeutic agents with applications spanning virology, immunology, and cytoprotection. While early-generation compounds like Cyclosporin A are limited by their immunosuppressive effects, newer non-immunosuppressive analogs like Alisporivir have shown significant clinical promise, particularly in treating HCV. Preclinical compounds such as this compound (compound 7c) demonstrate the ongoing effort to develop novel chemical scaffolds with improved potency and drug-like properties.[1][6]

The key to advancing this field lies in the rigorous characterization of these inhibitors using a combination of biochemical and cell-based assays. Understanding their specific interactions with different cyclophilin isoforms—from CypA in the HCV replication complex to CypD at the mitochondrial permeability transition pore—is crucial for tailoring these drugs to specific diseases while minimizing off-target effects. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of cyclophilin inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]

- 5. SAR study of bisamides as cyclophilin a inhibitors for the development of host-targeting therapy for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciclosporin - Wikipedia [en.wikipedia.org]

- 8. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fn-test.com [fn-test.com]

- 12. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Investigating the Off-Target Profile of Cyclophilin Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the off-target effects of "Cyclophilin Inhibitor 3" (CPI-3), a hypothetical selective inhibitor of Cyclophilin D (CypD). As CypD is a key regulator of the mitochondrial permeability transition pore (mPTP), its inhibition is a promising therapeutic strategy for various diseases, including ischemia-reperfusion injury and neurodegeneration.[1] However, ensuring the selectivity of small molecule inhibitors is paramount to mitigate adverse effects. This document outlines a multi-pronged approach employing kinome profiling, cellular thermal shift assays (CETSA), and quantitative proteomics to identify and characterize the off-target interactions of CPI-3. Detailed experimental protocols and data interpretation strategies are provided to guide researchers in preclinical drug development.

Introduction to Cyclophilin D and Off-Target Effects

Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing crucial roles in protein folding and cellular signaling.[2][3] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key modulator of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is implicated in various pathological conditions, making CypD an attractive therapeutic target.[1] While the development of selective CypD inhibitors holds great promise, the conserved nature of the cyclophilin active site presents a challenge, often leading to off-target binding to other cyclophilin isoforms or unrelated proteins.[1][2] Such off-target interactions can lead to unforeseen cellular responses and potential toxicities. Therefore, a thorough investigation of an inhibitor's off-target profile is a critical step in its preclinical development.

Experimental Strategies for Off-Target Profiling

A combination of orthogonal experimental approaches is recommended to comprehensively assess the off-target profile of CPI-3.

Kinome Profiling

Given that protein kinases are a major class of off-targets for many small molecule inhibitors, a broad kinome scan is an essential first step.[6]

Table 1: Hypothetical Kinome Profiling Data for CPI-3 (1 µM)

| Kinase Target | Percent Inhibition (%) |

| MAPK1 (ERK2) | 85 |

| MAPK14 (p38α) | 78 |

| JNK1 | 65 |

| GSK3β | 55 |

| CDK2 | 15 |

| ... (additional 400+ kinases) | <10 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[7][8][9] An increase in thermal stability suggests a direct interaction between the compound and the protein.

Table 2: Hypothetical CETSA Results for CPI-3 in HEK293T Cells

| Protein | Thermal Shift (ΔTm) with 10 µM CPI-3 (°C) |

| Cyclophilin D (PPIF) | + 4.2 |

| Cyclophilin A (PPIA) | + 1.5 |

| MAPK1 (ERK2) | + 2.8 |

| MAPK14 (p38α) | + 2.1 |

| GAPDH | - 0.2 |

Quantitative Proteomics

Quantitative mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of protein abundance changes following CPI-3 treatment, revealing downstream effects of both on- and off-target engagement.[10][11]

Table 3: Hypothetical Quantitative Proteomics Data for CPI-3 Treated Cells (24h)

| Protein | Fold Change vs. Vehicle | p-value |

| BCL-2 | 1.8 | 0.005 |

| BAX | 0.6 | 0.012 |

| NFKBIA (IκBα) | 1.5 | 0.008 |

| JUN | 2.1 | 0.002 |

| ... (other significantly altered proteins) | ... | ... |

Detailed Experimental Protocols

Kinome Profiling Protocol (Adapted from KINOMEscan™)

This protocol outlines a competitive binding assay to quantify the interaction of CPI-3 with a large panel of human kinases.[12][13][14]

-

Compound Preparation: Prepare a stock solution of CPI-3 in 100% DMSO.

-

Assay Reaction:

-

A DNA-tagged kinase is incubated with an active-site directed ligand immobilized on a solid support.

-

CPI-3 is added in competition with the immobilized ligand.

-

The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

-

-

Data Analysis: The amount of kinase captured is inversely proportional to the affinity of CPI-3 for the kinase. Results are typically expressed as percent inhibition relative to a DMSO control.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes the steps to assess the thermal stabilization of proteins in intact cells upon treatment with CPI-3.[7][9][15]

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with CPI-3 or vehicle (DMSO) for 1 hour at 37°C.

-

Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Protein Quantification: Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis (TPP).

Quantitative Proteomics Protocol (Bottom-Up Approach)

This protocol details a label-free quantitative proteomics workflow to identify changes in protein expression after CPI-3 treatment.[16][17]

-

Cell Culture and Lysis: Treat cells with CPI-3 or vehicle for the desired time (e.g., 24 hours). Harvest and lyse the cells in a urea-based buffer.

-

Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using an appropriate protease (e.g., trypsin).

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification. Perform statistical analysis to identify proteins with significant changes in abundance.

Visualization of Key Pathways and Workflows

Signaling Pathways Potentially Affected by CPI-3 Off-Targets

The kinome profiling data suggests potential off-target effects on the MAPK and NF-κB signaling pathways.

Caption: Potential off-target inhibition of MAPK signaling by CPI-3.

Caption: Crosstalk between Cyclophilin D and NF-κB signaling.

Experimental Workflows

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Caption: Quantitative proteomics experimental workflow.

Interpretation and Conclusion

The integrated data from kinome profiling, CETSA, and quantitative proteomics will provide a comprehensive understanding of the off-target profile of CPI-3. The hypothetical data presented suggests that while CPI-3 is a potent CypD inhibitor, it may also interact with key kinases in the MAPK pathway. The downstream proteomics data further indicates a potential modulation of apoptosis and inflammatory signaling. These findings are critical for guiding lead optimization efforts to improve the selectivity of CPI-3 and for designing future toxicology studies. By employing the methodologies outlined in this guide, researchers can systematically evaluate the off-target effects of novel drug candidates, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 5. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. 4.1. Cellular thermal shift assay [bio-protocol.org]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Cyclophilin Inhibitor 3 with Cyclophilin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophilin A (CypA), a ubiquitous and highly conserved peptidyl-prolyl isomerase (PPIase), has emerged as a significant therapeutic target in a range of diseases, including viral infections and cancer. Its enzymatic activity and role in protein folding and signaling pathways make it a compelling molecule for inhibitor development. This technical guide provides a detailed overview of the interaction between Cyclophilin A and a novel bisamide inhibitor, designated as "Cyclophilin inhibitor 3" (also referred to as compound 7c). This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying such interactions, and visualizes the relevant biological and experimental frameworks.

Introduction to Cyclophilin A and its Inhibition

Cyclophilin A is a member of the immunophilin family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins.[1] Beyond its role as a molecular chaperone, CypA is implicated in a multitude of cellular processes, including signal transduction, inflammation, and viral replication.[1] Its involvement in the lifecycle of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) has made it an attractive host target for antiviral therapies.

The inhibition of CypA's PPIase activity is a well-established therapeutic strategy. The archetypal CypA inhibitor, Cyclosporin A (CsA), exerts its immunosuppressive effects by forming a complex with CypA, which then inhibits the phosphatase calcineurin.[2] However, the immunosuppressive activity of CsA limits its use as a broad-spectrum therapeutic. This has driven the development of non-immunosuppressive CypA inhibitors that retain high affinity for the enzyme's active site without affecting calcineurin. "this compound," a novel bisamide derivative, represents one such compound developed as a host-targeting antiviral agent.[3][4]

This compound: A Profile

"this compound" (compound 7c) is a potent, non-immunosuppressive inhibitor of Cyclophilin A.[3][4] Its development was part of a structure-activity relationship (SAR) study aimed at creating novel anti-HCV agents that target host factors to overcome viral resistance.[3]

Mechanism of Action

Like other cyclophilin inhibitors, "this compound" is believed to bind to the hydrophobic active site of CypA, thereby blocking its PPIase activity. This inhibition of CypA's enzymatic function is crucial for disrupting processes that are dependent on prolyl isomerization, such as the proper folding and function of viral proteins. In the context of HCV, CypA is known to interact with the viral non-structural protein 5A (NS5A), an interaction essential for viral replication.[5] By binding to CypA, "this compound" likely prevents this critical host-virus interaction, thus exerting its antiviral effect. Molecular docking studies suggest that compound 7c localizes to the active site of CypA.[6]

Quantitative Data

The following tables summarize the available quantitative data for "this compound" and, for comparative purposes, the well-characterized inhibitor Cyclosporin A.

Table 1: Biological Activity of this compound (Compound 7c)

| Parameter | Value | Cell Line | Reference |

| Anti-HCV EC50 | 4.2 ± 0.1 µM | Huh7 cells | [3][6] |

| Cytotoxicity (CC50) | > 100 µM | Huh7 cells | [6] |

Table 2: Binding Affinity and Inhibitory Potency of Selected Cyclophilin A Inhibitors

| Compound | Kd | IC50 (PPIase) | Method | Reference |

| This compound (7c) | Data not available | Data not available | SPR binding confirmed | [3][6] |

| Cyclosporin A | 23 ± 6 nM | ~20-30 nM | SPR, Fluorescence Titration | [7] |

| Compound 7e (related bisamide) | 3.66 µM | Data not available | SPR | [6] |

Note: While direct binding of "this compound" to CypA has been confirmed via Surface Plasmon Resonance (SPR), specific quantitative binding data such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for PPIase activity were not available in the reviewed literature.

Signaling Pathways Involving Cyclophilin A

CypA is a key regulator in several signaling cascades that are crucial for cell growth, proliferation, and inflammation. Inhibition of CypA can therefore have broad cellular effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between cyclophilin inhibitors and CypA.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of CypA. A common method is a chymotrypsin-coupled spectrophotometric assay.

Principle: The substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which absorbs light at 390 nm. CypA accelerates the conversion of the cis to the trans form. An inhibitor will slow this rate.

Materials:

-

Human recombinant Cyclophilin A

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8, with 100 mM NaCl

-

Inhibitor stock solution (e.g., in DMSO)

Procedure:

-

Prepare a reaction mixture containing assay buffer and α-chymotrypsin.

-

Add varying concentrations of the inhibitor (e.g., "this compound") to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture with CypA for a defined period at a controlled temperature (e.g., 10°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance at 390 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte in real-time.

Principle: A protein (ligand) is immobilized on a sensor chip. An analyte (inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Human recombinant Cyclophilin A (ligand)

-

"this compound" (analyte)

-

Running buffer (e.g., HBS-EP buffer)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject CypA over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of "this compound" over the immobilized CypA surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion and Future Directions

"this compound" is a promising lead compound in the development of host-targeting antivirals. Its potent anti-HCV activity and confirmed binding to Cyclophilin A highlight the potential of the bisamide scaffold for designing novel therapeutic agents. Future research should focus on obtaining precise quantitative data on its binding affinity and PPIase inhibitory activity to fully characterize its interaction with CypA. Further studies to elucidate its effect on various CypA-mediated signaling pathways will also be crucial in understanding its broader pharmacological profile and potential off-target effects. The development of such inhibitors holds promise for new therapeutic strategies against a variety of diseases where CypA plays a critical pathological role.

References

- 1. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Non-Immmunosuppressive Cyclophilin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a critical role in protein folding, trafficking, and cellular signaling.[1][2] The archetypal cyclophilin inhibitor, Cyclosporine A (CsA), is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection.[3] Its immunosuppressive action is not a direct result of cyclophilin inhibition, but rather from the formation of a ternary complex between CsA, Cyclophilin A (CypA), and calcineurin, which ultimately blocks T-cell activation pathways.[1][3][4]

Recognizing that the PPIase inhibitory and immunosuppressive functions could be separated, researchers developed non-immunosuppressive CsA derivatives. These compounds retain high affinity for cyclophilins but do not bind the CsA-CypA complex to calcineurin, thus avoiding immunosuppressive side effects.[1][3] This has opened a wide array of therapeutic possibilities for cyclophilin inhibitors beyond transplantation. This technical guide explores the core mechanisms, potential applications, and key experimental data for this promising class of drugs, which for the purpose of this document we will refer to as "Cyclophilin Inhibitor 3" to denote the advanced, non-immunosuppressive generation.

Core Mechanism of Action